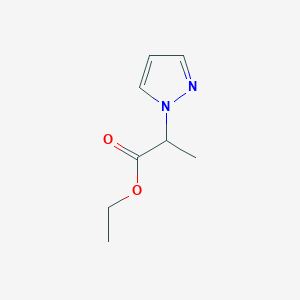

ethyl 2-(1H-pyrazol-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(1H-pyrazol-1-yl)propanoate is an organic compound characterized by a propanoate ester backbone with a pyrazole ring substituted at the 2-position. Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, imparts unique electronic and steric properties to the molecule. For example, ethyl esters with aromatic substituents (e.g., fenoxaprop ethyl) are widely used as herbicides due to their stability and bioavailability . The pyrazole moiety may enhance hydrogen-bonding interactions or serve as a ligand in metal complexes, similar to tetrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1H-pyrazol-1-yl)propanoate can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Ethyl 2-(1H-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Agrochemical Ethyl Propanoate Derivatives

Ethyl 2-(1H-pyrazol-1-yl)propanoate shares structural similarities with several herbicidal esters, differing primarily in the substituent at the 2-position. Key examples include:

Key Findings :

- Substituent Effects: Bulky aromatic groups (e.g., benzoxazolyl in fenoxaprop ethyl) increase lipophilicity and photostability, critical for field efficacy. Pyrazole, being smaller and more polar, may improve solubility but reduce environmental persistence .

- Bioactivity: Quinoxaline and benzoxazole substituents enhance herbicidal activity through specific enzyme inhibition, whereas pyrazole’s role remains underexplored but could involve metal chelation .

Carboxylic Acid vs. Ester Derivatives

Replacing the ethyl ester with a carboxylic acid group alters physicochemical properties:

Key Findings :

- Acidity vs. Bioavailability : The carboxylic acid form (e.g., 2-methyl derivative) is more acidic, favoring salt formation in coordination chemistry, while the ester form improves bioavailability for agrochemical delivery .

Heterocyclic Ring Variations

Replacing pyrazole with tetrazole modifies electronic properties:

Key Findings :

- Acidity and Coordination : Tetrazoles are stronger acids and better bioisosteres for carboxylates, making them valuable in drug design. Pyrazoles offer milder acidity, suitable for pH-sensitive applications .

Biological Activity

Ethyl 2-(1H-pyrazol-1-yl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its pharmacological significance. The molecular formula is C9H12N2O2, and its structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. The compound acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes involved in inflammatory pathways and microbial resistance mechanisms. For instance, its ability to inhibit COX enzymes suggests a mechanism similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Case Study 1 : A study conducted on mice demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects.

- Case Study 2 : In vitro assays revealed that this compound inhibited the growth of cancer cell lines, including A549 (lung cancer) and K562 (leukemia), with IC50 values ranging from 0.04 μM to 11.4 μM, showcasing its potential as an anticancer agent .

Properties

IUPAC Name |

ethyl 2-pyrazol-1-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-6-4-5-9-10/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDOPMNGJGSWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.